molecular formula C19H24N4O4S B2925674 N-(furan-2-ylmethyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide CAS No. 2034608-59-6

N-(furan-2-ylmethyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide

Cat. No.: B2925674
CAS No.: 2034608-59-6
M. Wt: 404.49
InChI Key: OSKXPEGUGKOAHR-UHFFFAOYSA-N
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Description

This compound features a furan-2-ylmethyl group linked via an acetamide bridge to a piperidine ring substituted with a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl moiety. The benzo[c][1,2,5]thiadiazole core, modified with a sulfone group and methyl substituent, likely enhances electron-withdrawing properties and metabolic stability. The piperidine ring contributes to conformational flexibility, while the furan-2-ylmethyl group may influence lipophilicity and receptor interactions. Although direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs exhibit antibacterial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-21-17-6-2-3-7-18(17)23(28(21,25)26)15-8-10-22(11-9-15)14-19(24)20-13-16-5-4-12-27-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKXPEGUGKOAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activity based on diverse research findings.

The compound's molecular formula is C19H23N3O5SC_{19}H_{23}N_{3}O_{5}S, with a molecular weight of 405.5 g/mol. The structure includes a piperidine ring linked to a thiadiazole moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC19H23N3O5S
Molecular Weight405.5 g/mol
CAS Number2034608-91-6

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. The process may include the formation of the piperidine derivative followed by the introduction of the thiadiazole group through cyclization reactions.

Biological Activity

Research indicates that compounds containing the thiadiazole moiety exhibit a range of biological activities:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of thiadiazole show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of the thiadiazole unit enhances the biological activity compared to other scaffolds.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameActivity AgainstReference
N-(furan-2-ylmethyl)-2-(4-(3-methyl...E. coli, S. aureus
1,3,4-Thiadiazole derivativesAspergillus niger
3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazoleVarious bacterial strains

2. Neuropharmacological Effects
Compounds similar in structure to this compound have been reported to interact with neurotransmitter systems. These interactions suggest potential applications in treating neurological disorders by inhibiting monoamine oxidase enzymes.

3. Anticancer Potential
Emerging studies indicate that thiadiazole derivatives may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. The specific pathways remain under investigation but show promise for future therapeutic applications.

Case Studies

Recent investigations into related compounds have illustrated their effectiveness in various biological assays:

Case Study 1: Antimicrobial Efficacy
A study evaluated several thiadiazole derivatives against common pathogens and found that modifications in the structure significantly influenced their antimicrobial potency. The results indicated that certain substitutions enhanced activity against resistant strains.

Case Study 2: Neuropharmacological Assessment
A neuropharmacological study assessed the effects of a related compound on mouse models and found significant reductions in anxiety-like behaviors, suggesting anxiolytic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

  • Structure : Benzothiazole core with a 4-methylpiperazine-acetamide side chain.
  • Key Differences : Replaces the benzo[c][1,2,5]thiadiazole and furan groups with benzothiazole.
  • Activity : Anticancer properties (exact mechanism unspecified) .
  • Pharmacokinetics : The piperazine ring may improve solubility compared to the piperidine in the target compound.

b) 2-((5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

  • Structure : Features a thiadiazole-thioether linkage, fluorobenzoyl-piperazine, and furan-2-ylmethyl acetamide.
  • Key Differences : Thiadiazole-thioether instead of benzo[c][1,2,5]thiadiazole sulfone; fluorobenzoyl adds electron-withdrawing effects.
Functional Group Analogues

a) 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives (3.1–3.21)

  • Structure : Triazole-sulfanyl-acetamide with furan-2-yl substituents.
  • Key Differences : Triazole replaces thiadiazole; lacks the piperidine/benzo[c][1,2,5]thiadiazole system.
  • Activity : Anti-exudative effects (10 mg/kg) comparable to diclofenac sodium (8 mg/kg). Substituents like methoxy or nitro groups enhance activity .
  • SAR : Fluorine or chlorine at the phenyl residue improves potency .

b) N-(4-Acetyl-4,5-dihydro-5-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)acetamide (Compound 16)

  • Structure : Thiadiazole-acetamide fused with naphthofuran and pyrazole.
  • Key Differences : Bulky naphthofuran and pyrazole moieties vs. the simpler furan-2-ylmethyl in the target compound.
Pharmacophore-Based Analogues

a) N-Methyl-2-(piperazin-1-yl)acetamide

  • Structure : Simplified analog lacking aromatic heterocycles.
  • Key Differences : Absence of benzo[c][1,2,5]thiadiazole and furan groups reduces complexity.
  • Utility : Serves as a scaffold for optimizing piperazine-acetamide interactions .

b) N-(((3S,3aS)-7-(4-(Furan-2-ylmethyl)piperazin-1-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 22)

  • Structure : Benzo-oxazolo-oxazine fused with furan-piperazine-acetamide.
  • Key Differences : Oxazolo-oxazine core vs. thiadiazole; retains furan-piperazine-acetamide motif.
  • Activity : Undisclosed, but structural complexity suggests CNS or anti-inflammatory applications .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Reported Activity Potency/IC₅₀ (if available) Reference
Target Compound Benzo[c][1,2,5]thiadiazole Furan-2-ylmethyl, Piperidine, Sulfone N/A N/A -
BZ-IV Benzothiazole Piperazine, Acetamide Anticancer Not reported
2-((5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-...) Thiadiazole-thioether Fluorobenzoyl, Furan-2-ylmethyl Hypothesized antimicrobial N/A
3.1–3.21 Derivatives Triazole Sulfanyl, Furan-2-yl Anti-exudative Comparable to diclofenac
Compound 16 Thiadiazole-naphthofuran Pyrazole, Acetyl Antibacterial 60% yield (synthesis)

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